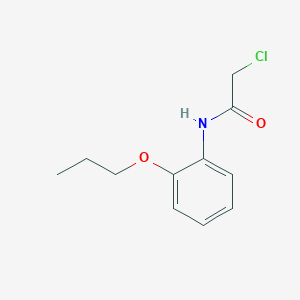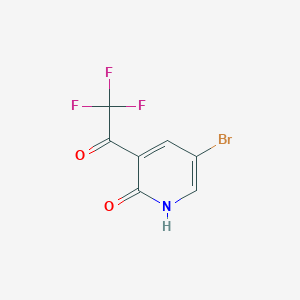![molecular formula C15H11F3N4OS B2936202 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 442865-44-3](/img/structure/B2936202.png)
2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolopyridine ring fused with a sulfanyl group and an acetamide moiety, which contributes to its unique chemical properties.
作用機序
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates and thus blocking the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the signaling cascades that promote cell proliferation and survival . This leads to cell cycle arrest in the G0/G1 phase and induces late apoptosis .
Pharmacokinetics
Similar compounds have shown satisfactory activity in vitro , suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties. The impact on bioavailability would need further investigation.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities . The compound inhibits the growth of A549 cells in a dose-dependent manner and induces their late apoptosis .
Action Environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . The resulting intermediate is then reacted with appropriate reagents to introduce the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
科学的研究の応用
2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities
類似化合物との比較
Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
What sets 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its unique combination of the triazolopyridine core with a trifluoromethylphenyl group. This structural feature may contribute to its distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS/c16-15(17,18)10-5-1-2-6-11(10)19-13(23)9-24-14-21-20-12-7-3-4-8-22(12)14/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYUDZQKVBPDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)


![tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2936129.png)
![1-(azepan-1-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2936130.png)
![4-{4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B2936131.png)
![4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine](/img/structure/B2936134.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2936137.png)
![4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2936139.png)
![7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2936142.png)
